

a framework for analyzing the effectiveness of ANTAQ's decarbonization policies

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Framework for Analyzing the Effectiveness of ANTAQ's Decarbonization Policies

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

The Brazilian National Waterway Transportation Agency (**ANTAQ**) is tasked with regulating the country's waterway transport sector.^{[1][2]} As the maritime industry faces increasing pressure to decarbonize, it is imperative for **ANTAQ** to implement and evaluate the effectiveness of its decarbonization policies. This document provides a comprehensive framework for analyzing the impact of these policies on Brazil's shipping and port sectors. The framework is designed to be robust, data-driven, and adaptable to the evolving landscape of maritime decarbonization.

Recent initiatives by **ANTAQ**, such as the development of a carbon emission inventory for the waterborne transport sector and a diagnostic study on decarbonization and the use of hydrogen in ports, underscore the agency's commitment to environmental sustainability.^{[3][4]} This framework builds upon these efforts by providing a structured approach to policy evaluation.

2.0 Analytical Framework

The proposed framework for analyzing the effectiveness of **ANTAQ**'s decarbonization policies is based on a multi-criteria analysis that considers environmental, technological, and economic dimensions. The framework follows a logical progression from policy identification to impact assessment and adaptive management.

2.1 Core Principles

- **Evidence-Based:** The framework relies on the collection and analysis of empirical data to assess policy effectiveness.
- **Transparency:** All methodologies, data sources, and assumptions will be clearly documented and made publicly available.
- **Stakeholder Engagement:** The framework incorporates mechanisms for engaging with key stakeholders, including shipping companies, port operators, technology providers, and environmental organizations.
- **Adaptive Management:** The results of the analysis will be used to refine and improve existing policies and inform the development of new ones.

2.2 Logical Framework Diagram

The following diagram illustrates the logical flow of the policy analysis framework.



Caption: Logical workflow for analyzing **ANTAQ's** decarbonization policies.

3.0 Data Presentation: Key Performance Indicators (KPIs)

The following tables summarize the key performance indicators (KPIs) to be used in the analysis. These KPIs are designed to provide a quantitative assessment of the effectiveness of **ANTAQ**'s decarbonization policies across environmental, technological, and economic dimensions.

Table 1: Environmental Performance Indicators

| KPI Category | Indicator | Unit | Data Source(s) |
|--|---|---|--|
| GHG Emissions | Total CO2 emissions from domestic shipping | Metric tons | National Emissions Inventory, Vessel Fuel Consumption Data |
| | Carbon Intensity Indicator (CII) rating distribution of the Brazilian fleet | IMO Ship Fuel Oil Consumption Database, ANTAQ | |
| | Port-level GHG emissions (Scope 1, 2, and 3) | Metric tons CO2e | Port Authority Reports, Terminal Operator Data |
| Air Pollutants | SOx and NOx emissions in port areas and coastal zones | Metric tons | Emission Monitoring Systems, Atmospheric Modeling |
| Energy Efficiency | Energy Efficiency Operational Indicator (EEOI) for key vessel types | gCO2/tonne-nm | Vessel Monitoring Systems, Logbook Data |
| Onshore power supply (OPS) utilization rate in ports | % of berthing time | Port Authority Records | |

Table 2: Technological Adoption Indicators

| KPI Category | Indicator | Unit | Data Source(s) |
|--|---|--|--|
| Alternative Fuels | Uptake of alternative fuels (e.g., LNG, methanol, ammonia, hydrogen) | % of total fuel consumption | Fuel Supplier Data, Shipping Company Reports |
| Number of vessels in the Brazilian fleet capable of running on alternative fuels | Number of vessels | ANTAQ Ship Registry, Classification Society Data | |
| Availability of alternative fuel bunkering infrastructure in Brazilian ports | Number of ports | Port Authority Surveys, ANTAQ | |
| Energy Saving Tech | Penetration of energy-saving technologies (e.g., wind-assisted propulsion, air lubrication) | % of fleet | Shipowner Surveys, Technology Provider Data |

Table 3: Economic Impact Indicators

| KPI Category | Indicator | Unit | Data Source(s) |
|---|---|---|--|
| Investment | Investment in decarbonization technologies and infrastructure | Brazilian Reais (BRL) | Shipping Company Financial Reports, Port Authority Budgets |
| Operational Costs | Change in fuel costs for shipping companies | BRL/tonne | Fuel Price Indices, Company Reports |
| Cost of implementing energy efficiency measures | BRL/vessel | Technology Provider Data, Shipowner Surveys | |
| Competitiveness | Impact on the competitiveness of Brazilian ports and shipping | Trade volume, Port throughput | ANTAQ Statistics, Economic Modeling |

4.0 Experimental Protocols

The following protocols detail the methodologies for data collection and analysis for the key experiments cited in this framework.

4.1 Protocol for Calculating Shipping Emissions

Objective: To quantify the greenhouse gas (GHG) and air pollutant emissions from ships operating in Brazilian waters.

Methodology: A bottom-up, activity-based approach will be used to estimate emissions. This methodology is considered more accurate for regional emission inventories.

Procedure:

- Vessel Activity Data Collection:
 - Obtain Automatic Identification System (AIS) data for all vessels operating in the defined geographical area.

- Process AIS data to determine vessel tracks, speed, and operational mode (e.g., cruising, maneuvering, hotelling).
- Vessel Characteristics Data:
 - Compile a database of vessel characteristics, including vessel type, size (gross tonnage, deadweight tonnage), engine type, and fuel type from **ANTAQ**'s registry and classification society databases.
- Fuel Consumption Calculation:
 - For each vessel and operational mode, calculate fuel consumption using established formulas that relate engine power, vessel speed, and specific fuel consumption.
- Emission Calculation:
 - Multiply the calculated fuel consumption by the appropriate emission factors for different pollutants (CO₂, SO_x, NO_x). Emission factors will be sourced from the International Maritime Organization (IMO) and the Intergovernmental Panel on Climate Change (IPCC).

4.2 Protocol for Assessing Port-Level Decarbonization

Objective: To evaluate the progress of Brazilian ports in reducing their carbon footprint.

Methodology: A combination of quantitative analysis of energy consumption and emissions data and qualitative analysis of port decarbonization plans and initiatives.

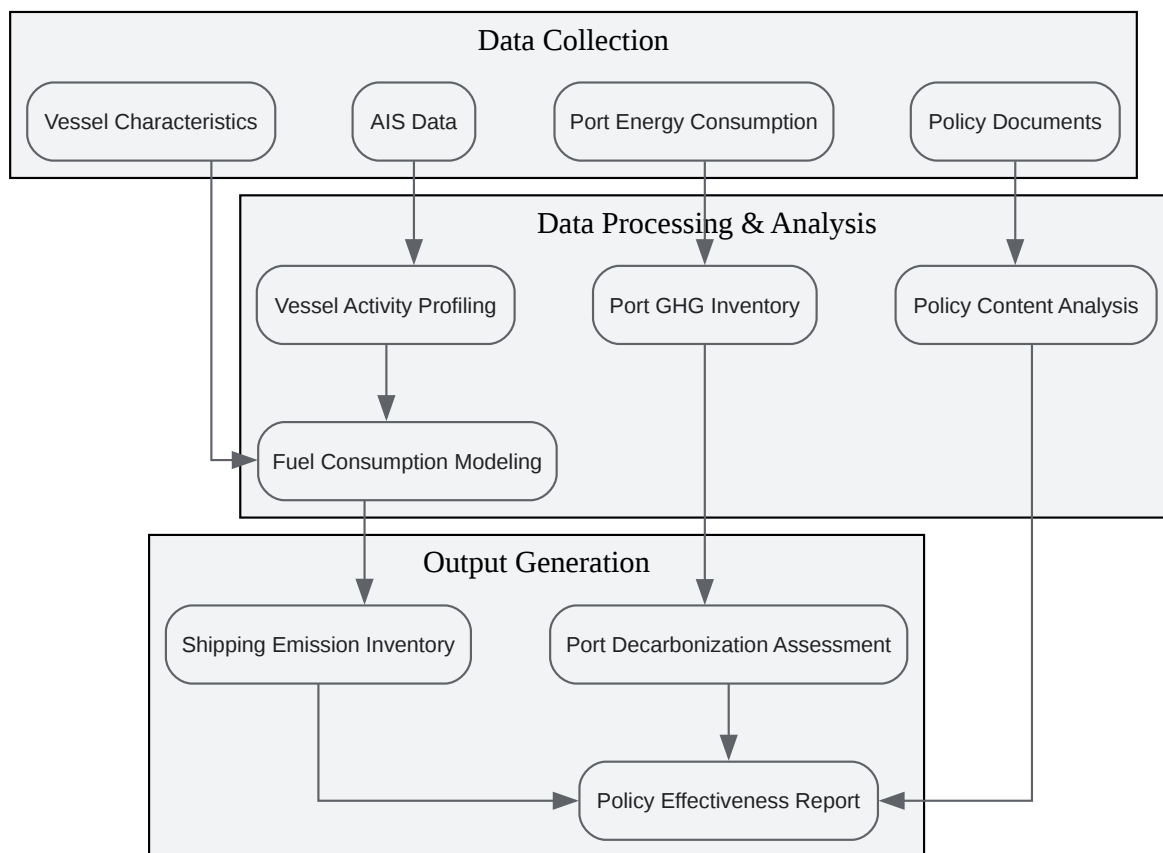
Procedure:

- Data Collection:
 - Collect annual data from port authorities and terminal operators on:
 - Electricity consumption from the grid.
 - Fuel consumption by port equipment (e.g., cranes, trucks).
 - Vessel emissions at berth (from Protocol 4.1).

- Uptake of renewable energy sources.
- GHG Inventory:
 - Develop a GHG inventory for each port based on the Greenhouse Gas Protocol, categorizing emissions into Scope 1 (direct), Scope 2 (indirect from purchased electricity), and Scope 3 (other indirect emissions).
- Performance Benchmarking:
 - Benchmark the carbon performance of Brazilian ports against international best practices and established port decarbonization indices.

4.3 Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental protocols.

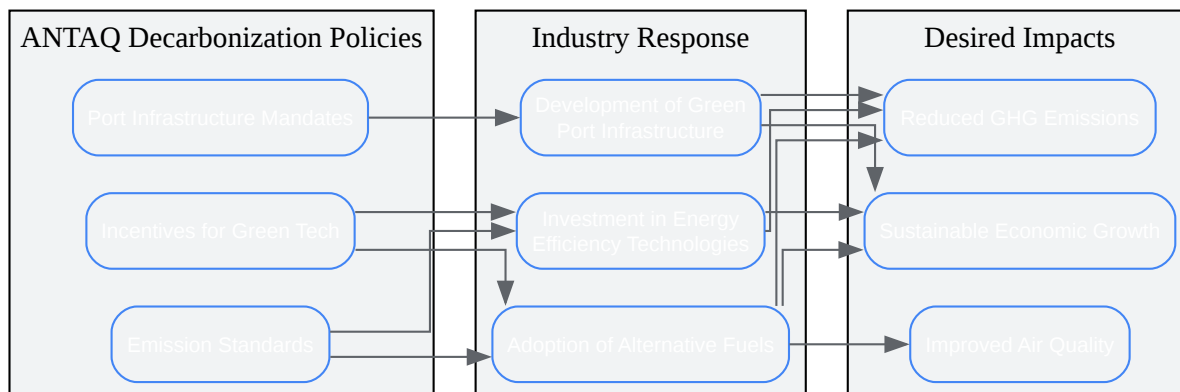


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Caption: Experimental workflow for data collection, processing, and analysis.

5.0 Signaling Pathways: Policy to Impact

The following diagram illustrates the signaling pathway from the implementation of **ANTAQ's** decarbonization policies to the desired environmental, technological, and economic impacts.



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Caption: Signaling pathway from policy implementation to desired impacts.

6.0 Conclusion

This framework provides a comprehensive and robust methodology for analyzing the effectiveness of **ANTAQ**'s decarbonization policies. By systematically collecting and analyzing data on key performance indicators, it is possible to assess the environmental, technological, and economic impacts of these policies. The insights gained from this analysis will be crucial for guiding **ANTAQ** in its efforts to foster a sustainable and competitive maritime sector in Brazil. The adaptive management approach ensures that policies can be refined over time to maximize their effectiveness in achieving Brazil's decarbonization goals.

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